N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Positional isomerism Bioassay screening GPCR profiling

N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide (CAS 894004-64-9) is a synthetic small molecule belonging to the pyridazine-thioacetamide class, characterized by a pyridazin-3-yl thioether core linked to a pyridin-4-yl substituent at the 6-position and an N-(2-methoxyphenethyl) acetamide side chain. Its molecular formula is C20H20N4O2S with a molecular weight of 380.47 g/mol, and it features an ortho-methoxy substitution pattern on the phenethyl ring—a structural feature that distinguishes it from its para-methoxy positional isomer (CAS 894005-09-5).

Molecular Formula C20H20N4O2S
Molecular Weight 380.47
CAS No. 894004-64-9
Cat. No. B2489088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
CAS894004-64-9
Molecular FormulaC20H20N4O2S
Molecular Weight380.47
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
InChIInChI=1S/C20H20N4O2S/c1-26-18-5-3-2-4-16(18)10-13-22-19(25)14-27-20-7-6-17(23-24-20)15-8-11-21-12-9-15/h2-9,11-12H,10,13-14H2,1H3,(H,22,25)
InChIKeyFFQPJXCVTTVNIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide (CAS 894004-64-9) – Compound Class, Core Architecture, and Procurement Context


N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide (CAS 894004-64-9) is a synthetic small molecule belonging to the pyridazine-thioacetamide class, characterized by a pyridazin-3-yl thioether core linked to a pyridin-4-yl substituent at the 6-position and an N-(2-methoxyphenethyl) acetamide side chain [1]. Its molecular formula is C20H20N4O2S with a molecular weight of 380.47 g/mol, and it features an ortho-methoxy substitution pattern on the phenethyl ring—a structural feature that distinguishes it from its para-methoxy positional isomer (CAS 894005-09-5) . The broader pyridazine-thioacetamide scaffold has been explored in medicinal chemistry for telomerase/JAK1/STAT3/TLR4 multitarget inhibition and in agricultural chemistry as fungicidal agents, though the specific bioactivity profile of this ortho-methoxy derivative remains largely uncharacterized in the peer-reviewed literature [2][3].

Why Generic Substitution Fails for N-(2-Methoxyphenethyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide – Positional Isomerism and Scaffold-Level Divergence


Within the pyridazine-thioacetamide class, compounds that share the identical core (6-(pyridin-4-yl)pyridazin-3-yl thioacetamide) but differ only in the N-substituent cannot be treated as interchangeable. The ortho-methoxy substitution on the phenethyl ring of CAS 894004-64-9 imposes a distinct conformational constraint and hydrogen-bonding topology compared to the para-methoxy isomer (CAS 894005-09-5), which has been screened across at least eight distinct PubChem bioassays spanning GPCR, protease, and ion channel targets, yielding target-dependent activity profiles . Furthermore, the absence of the [1,2,4]triazolo[4,3-b]pyridazine ring fusion—present in the closely related CSF1R inhibitor analog (CAS 894061-97-3)—fundamentally alters kinase selectivity, as the triazolo extension introduces an additional hydrogen-bond acceptor and extends the aromatic plane for ATP-binding pocket engagement [1]. Without direct, matched-pair experimental data for this specific compound, any substitution with a class analog carries the risk of silent inactivity, as evidenced by the ZINC database annotation that this compound has no known activity per ChEMBL 20, underscoring that mere structural similarity does not guarantee functional equivalence [2].

Quantitative Differentiation Evidence for CAS 894004-64-9: Comparator-Backed Selection Data


Ortho-Methoxy vs. Para-Methoxy Positional Isomer: Differential Bioassay Fingerprints

The ortho-methoxy substitution pattern of CAS 894004-64-9 places the methoxy group at the 2-position of the phenethyl ring, whereas its closest positional isomer, CAS 894005-09-5, bears the methoxy group at the 4-position. The para-methoxy isomer has been profiled in at least eight distinct PubChem primary screening assays covering diverse target classes, including the mu-opioid receptor (OPRM1), muscarinic M1 receptor (CHRM1), ADAM17 protease, furin, and the regulator of G-protein signaling 4 (RGS4) . While these assays confirm that the para isomer engages multiple biological targets, no corresponding quantitative activity data (IC50, EC50, % inhibition) are publicly available for the ortho isomer (CAS 894004-64-9) [1]. This data asymmetry is a critical selection factor: the ortho isomer represents an unexplored phenotypic space distinct from the multi-target profile of the para isomer, and its procurement should be predicated on the intent to probe ortho-specific structure-activity relationships rather than to replicate para-isomer pharmacology.

Positional isomerism Bioassay screening GPCR profiling

Molecular Property Differentiation: Ortho-Methoxy vs. Dimethoxy and Mesityl Analogs

Computationally predicted physicochemical properties differentiate CAS 894004-64-9 from its closest analogs. The ortho-methoxy compound (MW 380.47, molecular formula C20H20N4O2S) possesses a single hydrogen-bond donor (amide NH) and five hydrogen-bond acceptors, with a predicted topological polar surface area (TPSA) amenable to blood-brain barrier penetration assessment . In contrast, the N-(3,4-dimethoxyphenethyl) analog introduces an additional methoxy group, increasing molecular weight, hydrogen-bond acceptor count, and TPSA, which collectively reduce membrane permeability [1]. The N-mesityl analog (MPT0G176, MW 364.47, C20H20N4OS) lacks the methoxy oxygen entirely and replaces it with methyl substituents on the aromatic ring, yielding lower polarity and altered metabolic stability [2]. The single ortho-methoxy group of CAS 894004-64-9 thus occupies a distinct physicochemical niche: more polar than the mesityl derivative but less polar and less bulky than the dimethoxy analog, offering a unique balance of solubility and permeability for cell-based assay development.

Physicochemical properties Lipophilicity Drug-likeness

Scaffold-Level Differentiation: Pyridazine vs. Triazolo[4,3-b]pyridazine Core and Kinase Selectivity Implications

CAS 894004-64-9 features a simple pyridazine core, whereas the structurally homologous compound N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894061-97-3) incorporates a [1,2,4]triazolo ring fused to the pyridazine [1]. This scaffold extension is functionally consequential: the triazolo-fused analog has been described as a potent and selective inhibitor of Colony Stimulating Factor 1 Receptor (CSF1R), a type III receptor tyrosine kinase implicated in tumor-associated macrophage biology [2]. The triazolo ring contributes an additional nitrogen atom that serves as a hydrogen-bond acceptor in the kinase hinge region and extends the aromatic pi-system for hydrophobic packing. The absence of this fused ring in CAS 894004-64-9 suggests that it is unlikely to recapitulate the CSF1R inhibitory activity of the triazolo analog. However, this also implies that CAS 894004-64-9 may possess a distinct and currently uncharacterized kinase selectivity profile, making it a valuable tool compound for scaffold-hopping studies aimed at disentangling pyridazine-derived kinase inhibition from triazolo-pyridazine-derived activity [3].

Kinase inhibitor Scaffold hopping CSF1R Selectivity

Class-Level Inference: Pyridazine-Thioacetamide Series as Telomerase/JAK1/STAT3/TLR4 Multitarget Inhibitors

A 2024 study on N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide derivatives (compounds 4a–n) demonstrated that this chemotype can achieve telomerase inhibition of up to 64.95% and tumor cell growth inhibition of up to 79% when optimized through lead optimization strategies [1]. The study identified compound 4l as the most potent multitarget-directed agent, inhibiting telomerase, JAK1, STAT3, and TLR4 simultaneously. While CAS 894004-64-9 differs from this series in two key respects—(i) the 6-phenyl substituent on pyridazine is replaced by 6-(pyridin-4-yl), and (ii) the N-phenyl group is replaced by N-(2-methoxyphenethyl)—the conserved thioacetamide linker and pyridazine core suggest that the compound retains the pharmacophoric elements necessary for engagement with the telomerase/JAK/STAT axis [2]. The pyridin-4-yl substituent may enhance aqueous solubility relative to the 6-phenyl analog while maintaining the aromatic stacking interactions required for ATP-binding site occupancy. However, in the absence of direct experimental confirmation, this class-level inference must be considered provisional and requires empirical validation [3].

Telomerase inhibition JAK/STAT pathway Multitarget antitumor Pyridazine SAR

Procurement-Driven Application Scenarios for CAS 894004-64-9 Based on Structural Differentiation Evidence


Ortho-Specific Structure-Activity Relationship (SAR) Probe for Pyridazine-Thioacetamide Phenethyl Series

The most defensible application of CAS 894004-64-9 is as an ortho-methoxy SAR probe within a matched molecular pair analysis alongside its para-methoxy isomer (CAS 894005-09-5). The para isomer's multi-target HTS activity across GPCRs and proteases provides a rich comparator dataset against which the ortho isomer's target engagement profile can be systematically compared. This matched-pair design directly addresses the question of how methoxy positional isomerism on the phenethyl ring modulates polypharmacology within the pyridazine-thioacetamide scaffold. Procurement of both isomers enables internally controlled, head-to-head profiling in the same assay panels.

Scaffold-Hopping Tool for CSF1R vs. Novel Kinase Target Deconvolution

Because the triazolo[4,3-b]pyridazine-fused analog (CAS 894061-97-3) is annotated as a selective CSF1R inhibitor [1], CAS 894004-64-9—which lacks the triazolo fusion—can serve as a critical negative-control scaffold in kinase selectivity panels. If CAS 894004-64-9 demonstrates activity against kinases other than CSF1R, this would establish the pyridazine core alone as a privileged scaffold for novel kinase targets distinct from CSF1R. Conversely, its inactivity against CSF1R would confirm that the triazolo ring is essential for CSF1R engagement, informing medicinal chemistry design strategies.

Clean-Slate Chemical Probe for Telomerase/JAK/STAT Pathway Screening

The 2024 publication demonstrating that N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide derivatives inhibit telomerase (up to 64.95%) and suppress tumor cell growth (up to 79%) establishes a class-level precedent for this chemotype in oncology [2]. CAS 894004-64-9, bearing the solubility-enhancing pyridin-4-yl substituent at position 6 and the ortho-methoxyphenethyl N-substituent, is structurally positioned to be screened against the telomerase/JAK1/STAT3/TLR4 axis. Its lack of pre-existing bioactivity annotation makes it an ideal candidate for primary screening, free from the confirmation bias that accompanies compounds with known polypharmacology.

Agricultural Fungicide Discovery: Pyridazine-Thioamide Scaffold Exploration

The patent family WO-2020109391-A1 (Bayer CropScience) claims pyridazine (thio)amide compounds as fungicidal agents for controlling phytopathogenic microorganisms [3]. While CAS 894004-64-9 was not explicitly exemplified in this patent, its core scaffold (6-(pyridin-4-yl)pyridazin-3-yl thioacetamide) aligns with the claimed Markush structures. Procurement of this compound for antifungal screening against target pathogens such as Botrytis cinerea, Zymoseptoria tritici, or Phytophthora infestans could yield novel fungicidal hits, with the ortho-methoxy substituent potentially offering differentiated spectrum or resistance profile compared to analogs described in the patent.

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